N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chlorocinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-N’-(3-chlorophenyl)urea
- N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide is unique due to its combination of trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
61592-73-2 |
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Molecular Formula |
C17H10ClF6NO |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H10ClF6NO/c18-13-3-1-2-10(6-13)4-5-15(26)25-14-8-11(16(19,20)21)7-12(9-14)17(22,23)24/h1-9H,(H,25,26) |
InChI Key |
ZRBNYICBEAGHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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